N-(3,4-dimethoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
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Overview
Description
“N-(3,4-dimethoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a compound that contains a quinazolinone moiety . Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They are promising compounds with a wide range of biological activities .
Molecular Structure Analysis
Quinazolinones have a structure that includes a benzene ring fused with a pyrimidine ring . The specific molecular structure of “this compound” is not available in the retrieved data.Scientific Research Applications
Synthesis and Cytotoxic Activity
A research study led by Deady et al. (2003) focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which include derivatives structurally related to the specified compound. These derivatives were tested for their cytotoxic properties against various cancer cell lines, such as murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia. The study found that most compounds displayed potent cytotoxicity, with some exhibiting IC(50) values less than 10 nM, highlighting their potential as antitumor agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antitumor Evaluation of Pyrazolopyrimidines and Pyrazoloquinazolines
El-Naggar et al. (2018) designed and synthesized a series of N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines and N-aryl-pyrazolo[1,5-a]quinazolines, evaluating their antitumor activity against liver (HepG-2) and breast (MCF-7) human cancer cells. This research indicates the interest in similar compounds for their potential therapeutic applications, especially in targeting specific cancer types (El-Naggar, Hassan, Awad, & Mady, 2018).
Synthesis and Biological Activity of Arylazothiazole Disperse Dyes
Khalifa et al. (2015) explored the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives that share structural similarities with the given compound, for applications in dyeing polyester fibers. These compounds demonstrated high efficiency in in vitro screening for antioxidant activity, antitumor activity against the Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi. This study highlights the diverse potential applications of such compounds beyond traditional medicinal contexts (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Future Directions
Quinazolinones are a promising class of compounds with a wide range of biological activities . Therefore, the development of new quinazolinone derivatives, including “N-(3,4-dimethoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide”, could be a promising direction for future research .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-24-17-12-14(7-9-16(17)22(27)25-11-5-4-6-20(24)25)21(26)23-15-8-10-18(28-2)19(13-15)29-3/h7-10,12-13,20H,4-6,11H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBBBAUEDCCQIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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